REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](Br)=[CH:4][C:5](Br)=[C:6]([OH:8])[CH:7]=1.Cl.[CH:12](=O)/[CH:13]=[CH:14]/[CH3:15].NC1C=CC=CC=1.C([O-])(O)=O.[Na+]>C(O)(=O)C>[CH3:15][C:14]1[CH:13]=[CH:12][C:7]2[C:6]([OH:8])=[CH:5][CH:4]=[CH:3][C:2]=2[N:1]=1 |f:4.5|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)O)Br)Br
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h under argon. HBr (65 mL)
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2C=CC=C(C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |